tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate
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Overview
Description
tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate is a complex organic compound that features a thiazole ring, a bromine atom, a cyanotetrahydropyran group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by bromination to introduce the bromine atom. The cyanotetrahydropyran group is then attached through a series of nucleophilic substitution reactions. Finally, the carbamate group is introduced using tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or thiourea .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while substitution of the bromine atom can yield various substituted thiazoles .
Scientific Research Applications
tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and cyanotetrahydropyran group can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate
- tert-Butyl (4-bromothiazol-2-yl)(ethyl)carbamate
- tert-Butyl (4-bromothiazol-2-yl)(propyl)carbamate
Uniqueness
tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate is unique due to the presence of the cyanotetrahydropyran group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20BrN3O3S |
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Molecular Weight |
402.3 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-1,3-thiazol-2-yl)-N-[(4-cyanooxan-4-yl)methyl]carbamate |
InChI |
InChI=1S/C15H20BrN3O3S/c1-14(2,3)22-13(20)19(12-18-11(16)8-23-12)10-15(9-17)4-6-21-7-5-15/h8H,4-7,10H2,1-3H3 |
InChI Key |
URWDMGXSFNERMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1(CCOCC1)C#N)C2=NC(=CS2)Br |
Origin of Product |
United States |
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